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Compound of Interest |

Compound Name: RU(Oac)2[(R)-tolbinap]
CAS No.: 106681-15-6
Cat. No.: B025172
. J

Executive Summary

This technical guide details the protocol for performing Dynamic Kinetic Resolution (DKR) using
the ruthenium complex Ru(OAc)z[(R)-TolBINAP]. Unlike standard kinetic resolution, which is
limited to a maximum 50% yield, DKR allows for the theoretically 100% conversion of a racemic
starting material into a single stereoisomer with high diastereo- and enantioselectivity.

This protocol focuses on the asymmetric hydrogenation of

-substituted

-keto esters, a critical transformation in the synthesis of chiral amino acids (e.g., threonine
derivatives), antibiotics, and statin side-chains. The use of the ToIBINAP ligand (p-tolyl-BINAP)
often provides superior solubility and induced stereochemical rigidity compared to the parent
BINAP ligand.

Mechanistic Principles & Logic
The DKR Concept (Curtin-Hammett Control)

For DKR to function, the reaction must satisfy the Curtin-Hammett principle.[1] The starting
material (racemic

-substituted
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-keto ester) exists as two enantiomers (
and
) that interconvert rapidly via an achiral enol intermediate.

o Condition A: The rate of racemization (

) must be significantly faster than the rate of hydrogenation (
).

» Condition B: The chiral catalyst must react much faster with one enantiomer than the other (

In the Ru(OAC)2[(R)-TolBINAP] system, the basicity of the acetate ligands or the solvent
conditions facilitates the rapid proton exchange at the

-position, ensuring rapid racemization. The ruthenium center then preferentially binds and
hydrogenates one isomer (typically leading to the syn product for

-amido substrates) due to steric minimization within the chiral pocket.
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Figure 1: The Dynamic Kinetic Resolution cycle. Rapid racemization via the enol feeds the
"fast" hydrogenation cycle, depleting the "slow" enantiomer by equilibrium shift.

Critical Parameters & Optimization
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The success of Ru-catalyzed DKR is highly sensitive to environmental factors. The following

table summarizes the causal relationships between reaction parameters and outcomes.

Parameter

Recommended Range

Mechanistic Impact

Solvent

MeOH, EtOH, or DCM/MeOH

(10:1)

Protic solvents (alcohols)
facilitate the proton transfer

required for racemization (

). Pure aprotic solvents may
slow racemization, leading to
lower ee.

H2 Pressure

10 — 100 bar

Higher pressure increases

. Warning: If pressure is too
high,

may exceed

, breaking the DKR condition

and reducing ee.

Temperature

25°C -50°C

Higher T increases
more than

, often improving ee for difficult
substrates, though potentially

lowering diastereoselectivity.

Catalyst Loading

S/C 500 — 10,000

Ru-TolBINAP is robust. For
industrial scaling, S/C 10,000
is achievable. For lab scale,
S/C 1000 is standard.

Additives

None (for pre-formed OAc)

The acetate ligand acts as the
internal base. If using
[RuClz(benzene)]z, addition of
NaOAc is required.
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Standard Operating Procedure (Protocol)

Target Reaction: DKR Hydrogenation of Methyl 2-acetamido-3-oxobutyrate to syn-Methyl 2-
acetamido-3-hydroxybutyrate (Threonine derivative).

Materials & Equipment
o Catalyst: Ru(OAc)z[(R)-TolBINAP] (CAS: 116128-29-1).[2]

o Note: ToIBINAP is 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.[2]
e Substrate: Methyl 2-acetamido-3-oxobutyrate (Racemic).
e Solvent: Anhydrous Methanol (Degassed).

o Apparatus: High-pressure stainless steel autoclave (e.g., Parr instrument) with magnetic
stirring and temperature control.

e Gas: Hydrogen (99.999% purity).

Experimental Workflow
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Step 1: Inert Atmosphere Prep
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Step 4: H2 Purge Cycles
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Step 5: Reaction
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Step 6: Vent & Analyze
Check conversion (NMR) & ee (Chiral HPLC)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the high-pressure hydrogenation experiment.[3]
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Detailed Steps

Catalyst Handling (Inert Atmosphere): Ru(OAc)z[(R)-TolBINAP] is air-sensitive in solution but
relatively stable as a solid. Weigh the catalyst (e.g., 9.0 mg, 0.01 mmol) inside a glovebox or
use rapid Schlenk techniques.

Solution Preparation:

o In a Schlenk flask under Argon, dissolve the racemic substrate (e.g., 1.73 g, 10.0 mmol) in
degassed anhydrous MeOH (10 mL).

o Add the catalyst.[3][4][5][6] The molar ratio (S/C) is 1000:1.

o Tip: Sonicate briefly if the catalyst does not dissolve immediately. TOIBINAP complexes
generally dissolve better in organic solvents than simple BINAP complexes.

Autoclave Loading:

o Transfer the solution via cannula into the stainless steel autoclave liner (glass or Teflon).

o Seal the autoclave immediately.

Pressurization (The Purge):

o Pressurize to 10 bar Hz and vent to 1 bar. Repeat this 3 times to remove all oxygen.
Oxygen poisons the Ru-catalyst and can lead to side oxidation products.

o Finally, pressurize to the target pressure (typically 50 bar to 100 bar).

Reaction:

o Stir vigorously (1000+ rpm) to eliminate mass transfer limitations of Hz into the liquid
phase.

o Heat to 50°C.

o Run for 24-48 hours.

Workup:
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[e]

Cool the autoclave to room temperature.
o Carefully vent the hydrogen gas (in a fume hood).
o Concentrate the solvent under reduced pressure.

o Purification: Flash chromatography (Silica gel, EtOAc/Hexane) is usually sufficient to
remove the catalyst residues, although for industrial streams, a scavenger (e.g., activated
carbon or thiol-silica) may be used.

Analysis & Quality Control

Determining Conversion and Diastereoselectivity (dr)
« Method: 'H NMR (CDCls).

» Signal: Look for the disappearance of the keto-methyl singlet (~2.3 ppm) and appearance of
the CH-OH doublet/multiplet.

e Syn/Anti Ratio: The coupling constant

differs for syn and anti isomers. For threonine derivatives, the syn isomer is typically the
major product with Ru-BINAP type catalysts.

Determining Enantiomeric Excess (ee)[8]

e Method: Chiral HPLC.
e Column: Chiralcel OD-H or AD-H (Daicel).
o Mobile Phase: Hexane/lsopropanol (typically 90:10).

o Expectation: >98% ee for the syn isomer is standard for this system.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Increase stirring speed; ensure
Low Conversion H2 mass transfer limitation autoclave is not overfilled
(>50% vol).

Ensure rigorous O2 exclusion.
Low Conversion Catalyst Poisoning Check solvent quality
(peroxides in ethers/alcohols).

Decrease H:z pressure or
Increase Temperature

Low ee (<90%) (counter-intuitive, but higher T

(Hydrogenation too fast)
boosts racemization rate more

than hydrogenation rate).

Switch from MeOH to
o DCM/MeOH mixtures. DCM
Low dr (Syn/Anti mix) Solvent effects .
often stabilizes the chelate

transition state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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